molecular formula C10H8F2N2O2 B2984597 2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-01-7

2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2984597
CAS No.: 2514942-01-7
M. Wt: 226.183
InChI Key: XSJXDDQJQAPEGY-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused ring system combining imidazole and pyridine . The molecule also has a carboxylic acid group attached to the third position of the pyridine ring, a difluoromethyl group attached to the second position, and a methyl group attached to the eighth position.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl group could introduce electron-withdrawing effects, influencing the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The difluoromethyl group might participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the difluoromethyl group could influence its polarity .

Scientific Research Applications

Organic Synthesis and Catalysis

In the realm of organic synthesis, heterocyclic compounds like 2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid are pivotal. They serve as precursors or intermediates in synthesizing complex molecules. For instance, heterocyclic N-oxide derivatives, akin to structures related to our compound of interest, demonstrate versatility in synthesis and catalysis. They are fundamental in forming metal complexes and designing catalysts, contributing significantly to asymmetric synthesis and medicinal applications. Notably, some N-oxide compounds exhibit anticancer, antibacterial, and anti-inflammatory activities, underlining the compound's potential in drug development and other biological applications (Li et al., 2019).

Environmental and Safety Studies

The environmental fate and biodegradability of polyfluoroalkyl chemicals, which share structural similarities with this compound, have been extensively studied. Such research is crucial for understanding the persistence and potential environmental impacts of these chemicals. Studies focusing on microbial degradation and environmental pathways provide insights into managing and mitigating the environmental presence of these persistent organic pollutants (Liu & Mejia Avendaño, 2013).

Potential in Optoelectronic Materials

The structural features of compounds like this compound contribute to their applications in optoelectronic materials. Quinazolines and pyrimidines, for example, have been researched for their use in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. Incorporating heterocyclic fragments into π-extended conjugated systems has shown promise for novel optoelectronic material creation, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).

Safety and Hazards

Without specific data, it’s hard to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics. If it’s a synthetic intermediate, research might focus on optimizing its synthesis and exploring its reactivity .

Properties

IUPAC Name

2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-5-3-2-4-14-7(10(15)16)6(8(11)12)13-9(5)14/h2-4,8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXDDQJQAPEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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